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Compound of Interest

Compound Name: Org 25935

Cat. No.: B1677470 Get Quote

Org 25935 and Ketamine: A Comparative
Analysis of NMDA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Org 25935 and ketamine, focusing on their

interaction and modulation of the N-methyl-D-aspartate (NMDA) receptor. The information

presented is supported by experimental data to facilitate objective evaluation for research and

drug development purposes.

Introduction
Understanding the intricate mechanisms of N-methyl-D-aspartate (NMDA) receptor modulation

is paramount in the development of novel therapeutics for a range of neurological and

psychiatric disorders. Ketamine, a non-competitive NMDA receptor antagonist, has well-

documented anesthetic, analgesic, and, more recently, rapid-acting antidepressant effects.

However, its clinical utility is often limited by psychotomimetic side effects. Org 25935, a

selective glycine transporter 1 (GlyT1) inhibitor, represents an alternative approach to NMDA

receptor modulation. By increasing the synaptic availability of the NMDA receptor co-agonist

glycine, Org 25935 has been investigated for its potential to counteract the psychotomimetic

effects of ketamine and as a therapeutic agent for conditions like schizophrenia.[1] This guide

delves into the comparative pharmacology, mechanism of action, and experimental validation

of the interaction between Org 25935 and ketamine at the NMDA receptor.
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Mechanism of Action
Ketamine acts as a non-competitive antagonist at the NMDA receptor. It enters the ion channel

when it is in an open state and binds to a site within the pore, physically blocking the influx of

ions.[2] This "open-channel blockade" is voltage-dependent and results in an inhibition of

glutamatergic neurotransmission.[3]

Org 25935, in contrast, does not directly bind to the NMDA receptor. Instead, it inhibits the

glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic

cleft.[4] This inhibition leads to an increase in extracellular glycine concentrations. Glycine is an

obligatory co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is

required for receptor activation by glutamate. By increasing glycine availability, Org 25935
potentiates NMDA receptor function, thereby offering a modulatory mechanism to counteract

the antagonistic effects of ketamine.
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Figure 1: Signaling pathways of Ketamine and Org 25935.
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Comparative Pharmacological Data
The following tables summarize the quantitative data for Org 25935, ketamine, and other

relevant GlyT1 inhibitors for comparative analysis.

Table 1: Glycine Transporter 1 (GlyT1) Inhibitors - In Vitro Potency

Compound Target IC50 (nM) Ki (nM) Species Reference

Org 25935 GlyT1 100 - 162 - Rat, Human [5]

Bitopertin GlyT1 22 - 30 8.1 Human [6][7]

PF-03463275 GlyT1
>10,000

(GlyT2)
11.6 Human [7][8]

Table 2: NMDA Receptor Antagonists - Binding Affinity

Compound Target Site Ki (µM) IC50 (µM)
Receptor
Subunit(s)

Reference

Ketamine

PCP site

(channel

pore)

0.659 3.0 - 18
Not specified,

NR1/NR2B
[9][10]

(S)-Ketamine

PCP site

(channel

pore)

- 4.1 NR1/NR2A [10]

(R)-Ketamine

PCP site

(channel

pore)

- 25 NR1/NR2A [10]

MK-801

PCP site

(channel

pore)

0.0372 (Kd) -
Rat brain

membranes
[8]

Note: Binding affinities for ketamine can vary depending on the experimental conditions and

receptor subunit composition.
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Experimental Protocols
Detailed methodologies for key experiments investigating the interaction between Org 25935
and ketamine are provided below.

In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on studies examining the effects of ketamine on glutamate release,

which can be adapted to investigate the modulatory effects of Org 25935.[11][12][13]

Objective: To measure extracellular levels of glutamate and other neurotransmitters in specific

brain regions of freely moving animals following administration of Org 25935 and/or ketamine.

Materials:

Stereotaxic apparatus

Microdialysis probes (e.g., 3 mm membrane)

Microinfusion pump

Fraction collector

HPLC with electrochemical or fluorescence detection

Artificial cerebrospinal fluid (aCSF)

Org 25935 and ketamine solutions

Procedure:

Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex,

striatum). Allow for a post-operative recovery period.

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide

cannula.

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
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Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-120

minutes) to establish stable neurotransmitter levels.

Drug Administration: Administer Org 25935 (e.g., via intraperitoneal injection or through the

dialysis probe) followed by ketamine at specified time points.

Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20

minutes) for several hours post-drug administration.

Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations

of glutamate, glycine, dopamine, and other relevant neurotransmitters.
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Figure 2: In Vivo Microdialysis Experimental Workflow.
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Prepulse Inhibition (PPI) of Acoustic Startle
This protocol is a standard method to assess sensorimotor gating, a process disrupted in

schizophrenia and by psychotomimetic agents like ketamine.

Objective: To evaluate the ability of Org 25935 to reverse ketamine-induced deficits in

sensorimotor gating.

Materials:

Acoustic startle response chambers

Software for stimulus presentation and data acquisition

Org 25935 and ketamine solutions

Procedure:

Acclimation: Place the animal (e.g., rat or mouse) in the startle chamber and allow for a 5-10

minute acclimation period with background white noise.

Habituation: Present a series of startle stimuli (e.g., 110 dB pulse for 50 ms) to habituate the

animal to the testing environment.

Drug Administration: Administer Org 25935 or vehicle, followed by ketamine or saline at

appropriate pretreatment times (e.g., Org 25935 60 minutes before testing, ketamine 15

minutes before testing).

Test Session: The test session consists of a pseudo-randomized presentation of different trial

types:

Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB for 50 ms).

Prepulse-alone trials: A weak acoustic stimulus (e.g., 80 dB for 10 ms).

Prepulse-pulse trials: The weak prepulse stimulus presented shortly before the strong

pulse stimulus (e.g., 100 ms interstimulus interval).
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No-stimulus trials: Background noise only.

Data Analysis: The startle response is measured as the peak amplitude of the whole-body

flinch. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse

trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial /

startle response on pulse-alone trial)] x 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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